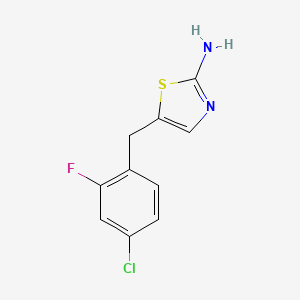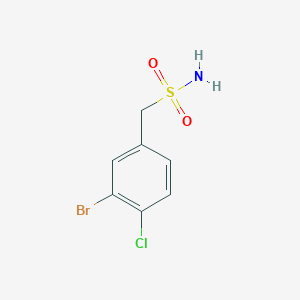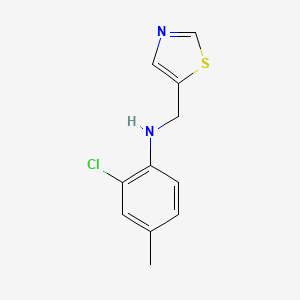![molecular formula C14H17NS B13197013 Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is an organic compound with the molecular formula C14H17NS It is characterized by the presence of a benzyl group attached to a thiophene ring substituted with two methyl groups at positions 4 and 5, and an amine group attached to the thiophene ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine typically involves the reaction of 4,5-dimethylthiophene-3-carbaldehyde with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of benzyl-substituted derivatives.
科学的研究の応用
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Benzyl[(4-methylthiophen-3-yl)methyl]amine
- Benzyl[(5-methylthiophen-3-yl)methyl]amine
- Benzyl[(4,5-dimethylfuran-3-yl)methyl]amine
Uniqueness
Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine is unique due to the presence of two methyl groups on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature may enhance its stability and binding interactions compared to similar compounds with fewer or no methyl substitutions.
特性
分子式 |
C14H17NS |
|---|---|
分子量 |
231.36 g/mol |
IUPAC名 |
N-[(4,5-dimethylthiophen-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NS/c1-11-12(2)16-10-14(11)9-15-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9H2,1-2H3 |
InChIキー |
UHIYICCSUBWUCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1CNCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-5-[bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13196930.png)
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)

![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)

![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)


![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)

